molecular formula C19H18N4OS B2512420 N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872987-78-5

N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2512420
CAS No.: 872987-78-5
M. Wt: 350.44
InChI Key: HWEWQAQNHPGMLX-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a pyridin-3-yl group at position 6 and a sulfanylacetamide moiety at position 3. The acetamide nitrogen is further substituted with a 4-methylbenzyl group. This structure positions the compound within a class of molecules designed for targeted interactions with biological systems, particularly enzymes or receptors involving aromatic and hydrogen-bonding interactions. The pyridazine scaffold is known for its role in medicinal chemistry, often contributing to binding affinity and metabolic stability .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-14-4-6-15(7-5-14)11-21-18(24)13-25-19-9-8-17(22-23-19)16-3-2-10-20-12-16/h2-10,12H,11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEWQAQNHPGMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazinyl intermediate: This step involves the reaction of 3-aminopyridazine with a suitable electrophile to introduce the pyridin-3-yl group.

    Thioether formation: The pyridazinyl intermediate is then reacted with a thiol compound to form the sulfanyl linkage.

    Acetamide formation: The final step involves the reaction of the thioether intermediate with an acylating agent to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic rings can undergo reduction under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced aromatic rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name Core Structure Substituents Biological Target/Activity Key Interactions Reference
N-[(4-Methylphenyl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide (Target) Pyridazine 6-(Pyridin-3-yl), 3-sulfanylacetamide with 4-methylbenzyl Hypothesized protease/enzyme inhibition Predicted interactions with HIS163, ASN142 (in silico)
2-[6-(4-Methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (CAS 872694-73-0) Pyridazine 6-(4-Methylphenyl), 3-sulfanylacetamide with tetrahydrofurfuryl Not reported (structural analogue) Similar sulfanylacetamide motif; oxolane substitution alters solubility
(2R)-2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)propenamide (5RH3) Pyridine 3-Chlorophenyl propenamide, 4-methylpyridin-3-yl SARS-CoV-2 main protease Binds HIS163, ASN142, GLN189; binding affinity < −22 kcal/mol
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4-Chlorophenyl, 4,6-diaminopyrimidin-2-yl sulfanyl Anticancer/antimicrobial (hypothesized) Sulfanyl group facilitates H-bonding with active site residues
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (MM0333.02) Imidazopyridine 6-Methyl, 2-(4-methylphenyl), acetamide Not reported (pharmaceutical intermediate) Imidazo[1,2-a]pyridine core enhances π-π stacking

Key Comparative Insights

a) Core Heterocycle and Binding Efficiency

  • Pyridazine vs. Pyridine/Pyrimidine: The target compound’s pyridazine core offers a distinct electronic profile compared to pyridine (e.g., 5RH3) or pyrimidine (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide).
  • Imidazopyridine Derivatives : Compounds like MM0333.02 (imidazopyridine core) exhibit higher molecular weights (~365 g/mol) compared to the target compound (~387 g/mol, estimated). The imidazopyridine’s fused-ring system may improve membrane permeability but reduce solubility .

b) Substituent Effects

  • Sulfanylacetamide Group : The sulfanylacetamide moiety in the target compound and its analogues (e.g., CAS 872694-73-0) is critical for forming hydrogen bonds with residues such as ASN142 and GLY143 in protease targets, as observed in SARS-CoV-2 inhibitors .
  • In contrast, the oxolane substituent in CAS 872694-73-0 may improve aqueous solubility due to its oxygen-containing heterocycle .

Physicochemical Properties

  • Solubility and Lipophilicity : The target compound’s logP (estimated ~2.5) is likely higher than oxolane-substituted analogues (e.g., CAS 872694-73-0) due to its hydrophobic 4-methylbenzyl group. This may favor blood-brain barrier penetration but complicate formulation .

Biological Activity

N-[(4-methylphenyl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound with significant biological activity, particularly in pharmacology and medicinal chemistry. Its unique structural features, including a pyridine ring, a pyridazine ring, and a sulfanylacetamide linkage, contribute to its diverse biological properties. This article reviews the biological activities of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H16N4S\text{C}_{15}\text{H}_{16}\text{N}_4\text{S}

Key Features:

  • Pyridine and Pyridazine Rings: These heterocycles are known for their ability to interact with biological targets.
  • Sulfanyl Group: This functional group enhances the compound's reactivity and potential biological interactions.

The mechanism of action of this compound involves several pathways:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, disrupting normal cellular functions.
  • Receptor Binding: It can bind to various receptors on cell membranes, initiating intracellular signaling cascades.
  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by modulating pro-apoptotic and anti-apoptotic pathways.

Biological Activity Data

The biological activities of this compound have been evaluated in various studies. Below is a summary table of its key biological activities:

Activity Description Reference
Anticancer ActivityInduces apoptosis in cancer cell lines through mitochondrial pathways.
Antimicrobial PropertiesExhibits activity against several bacterial strains, inhibiting growth effectively.
Enzyme InhibitionInhibits specific kinases involved in cell signaling pathways.
Neuroprotective EffectsProtects neurons from oxidative stress-induced damage.

Case Studies

Several case studies illustrate the potential applications of this compound in therapeutic contexts:

  • Cancer Treatment:
    • A study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer by inducing apoptosis and inhibiting angiogenesis .
  • Neuroprotection:
    • Research indicated that the compound could protect neuronal cells from oxidative stress, suggesting its potential use in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Studies:
    • The compound was tested against various bacterial strains, showing promising results as an antimicrobial agent, particularly against antibiotic-resistant strains .

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